molecular formula C25H26N6O4S B2928776 N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-93-9

N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2928776
CAS No.: 872994-93-9
M. Wt: 506.58
InChI Key: GJOOXNOOQGQMMM-UHFFFAOYSA-N
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Description

This compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, characterized by a fused triazole-pyridazine core. The structure includes:

  • Triazolopyridazine scaffold: A bicyclic heteroaromatic system known for its role in modulating kinase inhibition and neuroprotective activity .
  • Thioether linkage: A sulfur atom connects the triazolopyridazine core to a 2-oxoethyl group, which is substituted with a 2,4-dimethoxyphenylamino moiety.
  • Ethyl-4-methylbenzamide side chain: A hydrophobic substituent that may contribute to membrane permeability and target selectivity.

While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₆H₂₆N₆O₄S (based on analogs in ), with an estimated molecular weight of ~500–510 g/mol.

Properties

IUPAC Name

N-[2-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-16-4-6-17(7-5-16)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)36-15-23(32)27-19-9-8-18(34-2)14-20(19)35-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOOXNOOQGQMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities. Therefore, it’s plausible that this compound may interact with targets related to these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Compounds with similar structures have been reported to influence pathways related to cell proliferation and microbial growth. Therefore, it’s possible that this compound may affect similar pathways.

Result of Action

Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities. Therefore, it’s plausible that this compound may induce cell death in cancer cells or inhibit the growth of microbes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect its stability or interaction with its targets. The presence of other molecules may compete with this compound for its targets, potentially affecting its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with modifications in the aryl substituents and benzamide groups. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound (CAS No.) Substituent on Amino Group Benzamide Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 2,4-dimethoxyphenyl 4-methyl C₂₆H₂₆N₆O₄S ~500–510* Enhanced electron donation from OCH₃ groups
872995-06-7 4-acetylphenyl 4-methyl C₂₅H₂₄N₆O₃S 488.6 Acetyl group introduces electron withdrawal; may reduce solubility
872995-66-9 2,4-difluorophenyl 4-methoxy C₂₃H₂₀F₂N₆O₃S 498.5 Fluorine atoms increase electronegativity and metabolic stability
872995-11-4 4-fluorobenzyl 4-methyl C₂₄H₂₃FN₆O₂S 478.5 Benzyl group adds steric bulk; fluorine enhances lipophilicity
872995-66-9 (2,3-dimethylphenyl) 2,3-dimethylphenyl 4-methoxy C₂₅H₂₆N₆O₃S 490.6 Methyl groups increase hydrophobicity; may improve CNS penetration

*Estimated based on analogs.

Key Findings:

Fluorine (F) and acetyl (COCH₃) substituents () introduce electron-withdrawing effects, which may alter binding kinetics or redox stability.

Steric and Lipophilic Effects :

  • The 4-fluorobenzyl group in adds steric bulk, which could hinder binding in compact active sites but improve selectivity for hydrophobic pockets.
  • Dimethylphenyl () and methylbenzamide (target compound) substituents increase logP values, suggesting enhanced blood-brain barrier penetration .

Biological Implications :

  • Fluorinated analogs (e.g., ) are often prioritized in drug design due to their metabolic stability and prolonged half-life .
  • The acetylated derivative () may serve as a prodrug, with the acetyl group cleaved in vivo to release an active amine.

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